Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate is a chemical compound with the formula and a molecular weight of 216.93 g/mol. It is categorized under heterocyclic compounds, specifically pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate is classified under the CAS number 2245111-15-1. It is primarily sourced from chemical suppliers and is available in various purities, typically around 95% . The compound is often used in research settings due to its unique structural properties and potential biological activities.
The synthesis of Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate generally involves several steps:
Specific methodologies may vary based on the desired purity and yield, but common reagents include lithium hydroxide and various chlorinated pyridazines .
Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate has a distinct molecular structure characterized by:
The chemical structure can be represented using the SMILES notation: O=C(C1=NN=C(Cl)C=C1Cl)[O-].[H]O[H].[Li+]
.
Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate can participate in various chemical reactions:
The mechanism of action for Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate involves its interaction with biological targets, potentially influencing enzymatic pathways or cellular processes. While specific mechanisms are still under investigation, preliminary studies suggest that it may modulate signaling pathways associated with various diseases, including cancer and inflammation .
Relevant data regarding its physical properties can be found in databases such as PubChem, which provides detailed information on its chemical characteristics .
Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate has several scientific applications:
The synthesis of Lithium 4,6-Dichloropyridazine-3-carboxylate Hydrate (CAS 2245111-15-1) relies on sequential functionalization of the pyridazine ring. A validated route begins with the O-alkylation of dihydroxypyridazine precursors, followed by selective chlorination at the 4 and 6 positions using phosphorus oxychloride (POCl₃) as the chlorinating agent. The critical carboxyl group is introduced via lithium-halogen exchange followed by carbonation with gaseous CO₂, yielding the carboxylate intermediate. Subsequent transmetallation with lithium hydroxide forms the title compound, with final crystallization incorporating the hydrate moiety [10].
Table 1: Key Synthetic Steps and Parameters
Step | Reagents/Conditions | Function | Typical Yield |
---|---|---|---|
Ring Formation | Condensation of chlorinated precursors | Pyridazine core assembly | 75–85% |
Dichlorination | POCl₃, 110°C, 8h | Introduces Cl at C4/C6 | 90–95% |
Carboxylation | n-BuLi, CO₂(g), THF, −78°C | Adds −COOH at C3 | 65–75% |
Lithiation/Hydration | LiOH·H₂O, aqueous workup | Li salt formation + hydration | 80–90% |
Optimization focuses on controlling halogen selectivity: Excess POCl₃ leads to over-chlorination, while insufficient stoichiometry compromises yield. Temperature moderation during carboxylation (−78°C) prevents ring degradation [7] [10].
Lithium ions (Li⁺) uniquely enhance this synthesis due to their small ionic radius (76 pm) and high charge density, which promote:
Lithium hydroxide is preferred over carbonate for neutralization due to faster kinetics and avoidance of carbonate byproducts [7].
Solvent choice critically influences pyridazine ring closure and carboxylation kinetics:
Table 2: Solvent Impact on Reaction Kinetics
Reaction | Optimal Solvent | Temperature | Time | Byproduct Formation |
---|---|---|---|---|
Cyclization | DMF | 80°C | 2h | <5% |
Lithiation/Carboxylation | THF | −78°C | 1h | 8–12% (protonation) |
Crystallization | THF/H₂O (4:1) | 0–5°C | 12h | None |
Achieving ≥95% purity requires specialized methods to remove:
Stepwise purification is employed:
Table 3: Purification Performance Metrics
Method | Purity Achieved | Hydrate Stability | Key Limitation |
---|---|---|---|
Ethanol Recrystallization | 95–97% | High | 10–15% yield loss |
Silica Chromatography | >99% | Moderate | Scalability issues |
Lyophilization | 98–99% | Excellent | High energy cost |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: